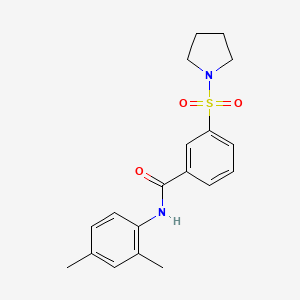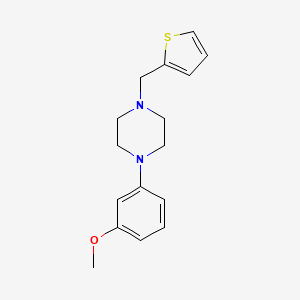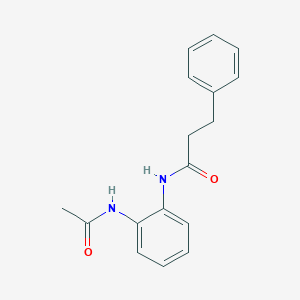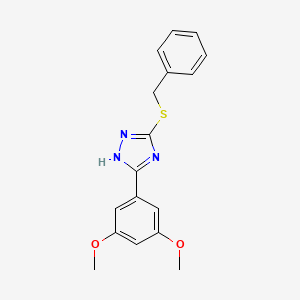![molecular formula C16H17N3O3 B5825714 (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE](/img/structure/B5825714.png)
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE is a complex organic compound that features a pyridine ring and an ethylphenoxy group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE typically involves multi-step organic reactions. One common method includes the reaction of pyridine-2-carbaldehyde with an appropriate amine to form the imine intermediate. This intermediate is then reacted with 2-(4-ethylphenoxy)acetic acid under specific conditions to yield the desired compound .
Industrial Production Methods
Industrial production methods for this compound may involve optimized reaction conditions to maximize yield and purity. These methods often include the use of catalysts and controlled environments to ensure consistent production quality .
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amines or other reduced forms.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles depending on the desired substitution .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine oxides, while reduction could produce amines .
Applications De Recherche Scientifique
Chemistry
In chemistry, (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE is used as a building block for synthesizing more complex molecules. Its unique structure allows for the creation of diverse chemical libraries for drug discovery .
Biology
In biological research, this compound is studied for its potential as an enzyme inhibitor or receptor modulator. Its interactions with biological macromolecules can provide insights into cellular processes and disease mechanisms .
Medicine
Medically, the compound is investigated for its potential therapeutic applications, including its use as an antimicrobial or anticancer agent. Its ability to interact with specific biological targets makes it a candidate for drug development .
Industry
In industry, this compound is used in the synthesis of advanced materials, such as polymers and coatings, due to its chemical stability and reactivity .
Mécanisme D'action
The mechanism of action of (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets by binding to their active sites or altering their conformation. This interaction can lead to changes in cellular signaling pathways and biological responses .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Aminopyrimidine Derivatives: These compounds share structural similarities with (Z)-[AMINO(PYRIDIN-2-YL)METHYLIDENE]AMINO 2-(4-ETHYLPHENOXY)ACETATE and are known for their biological activities.
Indole Derivatives: Indole-based compounds also exhibit diverse biological activities and are used in various research applications.
Uniqueness
What sets this compound apart is its unique combination of a pyridine ring and an ethylphenoxy group, which provides distinct chemical properties and reactivity. This uniqueness makes it a valuable compound for specialized applications in research and industry .
Propriétés
IUPAC Name |
[(Z)-[amino(pyridin-2-yl)methylidene]amino] 2-(4-ethylphenoxy)acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17N3O3/c1-2-12-6-8-13(9-7-12)21-11-15(20)22-19-16(17)14-5-3-4-10-18-14/h3-10H,2,11H2,1H3,(H2,17,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSTSNVJYQATXSE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)OCC(=O)ON=C(C2=CC=CC=N2)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC1=CC=C(C=C1)OCC(=O)O/N=C(/C2=CC=CC=N2)\N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
299.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
37.9 [ug/mL] (The mean of the results at pH 7.4) |
Source


|
| Record name | SID26666763 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1-(2-methyl-4-prop-2-enylimidazo[1,2-a]benzimidazol-1-yl)ethanone](/img/structure/B5825644.png)
![N'-[(morpholin-4-ylcarbonyl)oxy]pyridine-2-carboximidamide](/img/structure/B5825652.png)

![(4Z)-4-[(3-ethoxy-2-methoxyphenyl)methylidene]-5-methyl-2-phenylpyrazol-3-one](/img/structure/B5825659.png)
![2-(4-allyl-5-thioxo-4,5-dihydro-1H-tetrazol-1-yl)-6,8-dioxabicyclo[3.2.1]octan-4-one thiosemicarbazone](/img/structure/B5825683.png)



![N-[(4-bromophenyl)methyl]-1,3,5-triazatricyclo[3.3.1.13,7]decan-7-amine](/img/structure/B5825700.png)
![N-[(3-chloro-2-methylphenyl)carbamothioyl]-2-methoxybenzamide](/img/structure/B5825707.png)

![2-{[4-ETHYL-5-(3-PYRIDYL)-4H-1,2,4-TRIAZOL-3-YL]SULFANYL}ACETAMIDE](/img/structure/B5825720.png)
![8-allyl-N-[2-(4-morpholinyl)ethyl]-2-oxo-2H-chromene-3-carboxamide](/img/structure/B5825723.png)
![1-(1-{5-CHLORO-1,4,6-TRIMETHYL-1H-PYRAZOLO[3,4-B]PYRIDIN-3-YL}-5-METHYL-1H-1,2,3-TRIAZOL-4-YL)ETHAN-1-ONE](/img/structure/B5825726.png)
